![molecular formula C7H8FNO B049772 5-Amino-4-fluoro-2-methylphenol CAS No. 122455-85-0](/img/structure/B49772.png)
5-Amino-4-fluoro-2-methylphenol
Overview
Description
5-Amino-4-fluoro-2-methylphenol is a chemical compound with the CAS Number: 122455-85-0 . It has a molecular weight of 141.15 . It is a solid substance stored at ambient temperature . It is also known by other names such as 2-Fluoro-5-hydroxy-4-methylaniline, 4-Amino-5-fluoro-2-hydroxytoluene, and 2-Fluoro-5-hydroxy-p-toluidine .
Molecular Structure Analysis
The molecular formula of 5-Amino-4-fluoro-2-methylphenol is C7H8FNO . The InChI code is 1S/C7H8FNO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 . The canonical SMILES representation is CC1=CC(=C(C=C1O)N)F .Physical And Chemical Properties Analysis
5-Amino-4-fluoro-2-methylphenol is a solid substance . It has a molecular weight of 141.15 . The exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Organic Synthesis
5-Amino-4-fluoro-2-methylphenol: is a valuable intermediate in organic synthesis. Its unique structure, featuring an amino group adjacent to a fluorine atom, makes it a versatile building block for constructing complex organic molecules. It’s particularly useful in synthesizing compounds with potential medicinal properties, such as analogs of known pharmaceuticals .
Pharmaceuticals
In pharmaceutical research, this compound serves as a precursor for the synthesis of drug candidates. Its amino and hydroxyl groups are reactive sites that can be modified to produce a wide range of therapeutic agents, including anti-inflammatory and antibacterial medications .
Agrochemicals
The agricultural industry benefits from 5-Amino-4-fluoro-2-methylphenol through its use in creating pesticides and herbicides. The compound’s chemical properties allow for the synthesis of molecules that can interact with specific biological targets in pests, providing effective crop protection .
Dyestuff Industry
This chemical is used in the dyestuff industry as a starting material for the synthesis of dyes. Its molecular structure can be incorporated into pigments that are stable, vibrant, and have specific affinities for different textile materials .
Material Science
In material science, 5-Amino-4-fluoro-2-methylphenol contributes to the development of new materials with enhanced properties. It can be used to create polymers with specific characteristics, such as increased resistance to heat or chemicals .
Chemical Synthesis
As a reagent in chemical synthesis, this compound is involved in various reactions, including Mannich reactions, which are useful for introducing amino functionalities into molecules. This is crucial for the development of compounds with potential applications in different chemical industries .
Analytical Chemistry
In analytical chemistry, 5-Amino-4-fluoro-2-methylphenol can be used as a standard or reference compound in various analytical techniques to ensure the accuracy and reliability of the results, especially in pharmaceutical testing .
Environmental Science
Lastly, this compound’s role in environmental science is emerging, particularly in the study of fluorinated organic compounds in the environment. Its behavior and transformation products can provide insights into the environmental impact and degradation pathways of similar compounds .
Safety and Hazards
properties
IUPAC Name |
5-amino-4-fluoro-2-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAQOCBITATQEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436208 | |
Record name | 5-Amino-4-fluoro-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-fluoro-2-methylphenol | |
CAS RN |
122455-85-0 | |
Record name | 5-Amino-4-fluoro-2-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122455-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-4-fluoro-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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